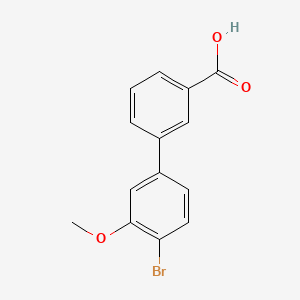

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

Description

Structural Classification and Nomenclature

This compound belongs to the class of substituted biphenyl carboxylic acids, specifically categorized as a disubstituted biphenyl derivative bearing both halogen and ether functionalities. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 4'-bromo-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, where the prime notation indicates substitution on the second phenyl ring relative to the carboxylic acid-bearing ring. The molecular formula C₁₄H₁₁BrO₃ reflects a molecular weight of 307.14 grams per mole, positioning it within the medium molecular weight range typical for pharmaceutical intermediates and synthetic building blocks. The compound's structural classification encompasses multiple functional group categories, including aromatic carboxylic acids, aryl ethers, and organohalogen compounds, each contributing distinct chemical properties and reactivity patterns.

The stereochemical considerations for this biphenyl derivative involve the potential for atropisomerism due to restricted rotation around the biphenyl bond, though the specific substitution pattern may influence the barrier to rotation and the stability of individual conformers. The spatial arrangement of the bromo and methoxy substituents on the 4' and 3' positions, respectively, creates a specific electronic environment that influences both the compound's physical properties and its chemical reactivity. This substitution pattern distinguishes it from other regioisomers and contributes to its unique profile among biphenyl carboxylic acid derivatives. The nomenclature system clearly delineates the position of each substituent, enabling precise identification and differentiation from closely related structural analogs.

Historical Context in Biphenyl Research

The development of biphenyl chemistry traces its origins to the mid-19th century when early organic chemists began exploring carbon-carbon bond formation reactions between aromatic systems. The historical progression of biphenyl synthesis began with Wurtz's foundational work in 1855 on carbon-carbon bond formation reactions, which Fittig subsequently expanded to include coupling between aryl systems in 1862. These early methodologies established the groundwork for modern biphenyl synthesis, though the specific substitution patterns seen in compounds like this compound required more sophisticated synthetic approaches. The evolution of biphenyl chemistry accelerated significantly with the introduction of transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura methodology that became instrumental in accessing complex substituted biphenyl systems.

The emergence of halogenated methoxy-substituted biphenyl carboxylic acids as research targets coincided with the recognition of biphenyl scaffolds as privileged structures in medicinal chemistry. The specific combination of halogen and methoxy substituents represents a strategic approach to modulating the electronic and steric properties of biphenyl systems for pharmaceutical applications. Historical developments in organohalogen chemistry and the understanding of methoxy group effects on aromatic systems converged to enable the rational design and synthesis of compounds like this compound. The progression from simple biphenyl derivatives to complex, multi-substituted analogs reflects the advancing sophistication of synthetic organic chemistry and the growing understanding of structure-property relationships in aromatic systems.

Significance in Organic Chemistry

This compound holds particular significance in organic chemistry as a versatile synthetic intermediate that exemplifies the strategic incorporation of multiple functional groups within a biphenyl framework. The compound's utility stems from the complementary reactivity patterns of its constituent functional groups, enabling diverse chemical transformations and synthetic elaborations. The carboxylic acid functionality provides opportunities for amide bond formation, esterification reactions, and metal salt coordination, while the bromo substituent serves as an excellent leaving group for nucleophilic substitution reactions and cross-coupling processes. The methoxy group contributes electron-donating character to the aromatic system while providing a protected hydroxyl equivalent that can be selectively deprotected under appropriate conditions.

The synthetic accessibility of this compound through modern cross-coupling methodologies, particularly Suzuki-Miyaura reactions, demonstrates the power of contemporary organic synthesis to construct complex molecular architectures with high precision. The compound serves as a representative example of how strategic functional group placement can create molecules with multiple synthetic handles, enabling divergent synthetic pathways from a common intermediate. Its role in pharmaceutical chemistry extends beyond simple synthetic utility, as the specific substitution pattern provides a framework for exploring structure-activity relationships in drug discovery programs. The electron-withdrawing effect of the carboxylic acid and bromo substituents, balanced by the electron-donating methoxy group, creates a unique electronic environment that can be fine-tuned through additional structural modifications.

Comparative Analysis with Isomeric Compounds

The structural landscape of bromo-methoxybiphenyl carboxylic acid isomers reveals significant diversity in both physical properties and chemical behavior based on substitution pattern variations. A systematic comparison with closely related isomers illuminates the importance of regiochemistry in determining molecular properties and biological activity. The 3'-bromo-4'-methoxybiphenyl-3-carboxylic acid isomer, bearing the complementary substitution pattern with CAS number 1215206-32-8, provides an instructive contrast in terms of electronic distribution and steric considerations. This regioisomer exhibits different solubility characteristics and reactivity patterns due to the altered positioning of the electron-donating methoxy group and electron-withdrawing bromo substituent.

The 2'-bromo-4'-methoxybiphenyl-3-carboxylic acid isomer, identified by CAS number 1215206-38-4, represents another significant structural variant where the bromo substituent occupies the ortho position relative to the biphenyl linkage. This positioning creates additional steric interactions that can influence the conformational preferences of the biphenyl system and affect the compound's overall reactivity profile. The comparative analysis extends to physical properties, where subtle differences in melting points, solubility parameters, and spectroscopic characteristics reflect the impact of substitution pattern on molecular behavior.

| Compound | CAS Number | Substitution Pattern | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 1215206-10-2 | 4'-Br, 3'-OMe, 3-COOH | 307.14 g/mol | Para-bromo, meta-methoxy arrangement |

| 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid | 1215206-32-8 | 3'-Br, 4'-OMe, 3-COOH | 307.14 g/mol | Meta-bromo, para-methoxy arrangement |

| 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid | 1215206-38-4 | 2'-Br, 4'-OMe, 3-COOH | 307.14 g/mol | Ortho-bromo positioning |

The electronic effects arising from different substitution patterns significantly influence the reactivity and potential biological activity of these isomeric compounds. The para-positioning of the bromo substituent in this compound creates a more symmetrical electronic distribution compared to the meta-positioning seen in the 3'-bromo isomer. This electronic symmetry can affect the compound's interaction with biological targets and its behavior in chemical reactions. The comparative analysis reveals that seemingly minor changes in substitution pattern can lead to substantial differences in molecular properties, highlighting the precision required in medicinal chemistry and materials science applications where specific structural features are crucial for desired activity.

Propriétés

IUPAC Name |

3-(4-bromo-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNFZDAKJAUNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681801 | |

| Record name | 4'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-10-2 | |

| Record name | 4′-Bromo-3′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Directed Bromination of 3'-Methoxybiphenyl

The bromination of pre-functionalized biphenyls offers a direct route to 4'-bromo-3'-methoxybiphenyl intermediates. In a protocol adapted from CN101376619A, 3'-methoxybiphenyl undergoes electrophilic bromination using liquid bromine (Br₂) in dichloroethane with aluminum chloride (AlCl₃) as a Lewis acid catalyst. Chlorine gas is introduced to modulate reactivity, achieving 70% conversion to the 4'-bromo product at 62°C (Table 1). The methoxy group at 3' directs bromination to the para position (4') via resonance stabilization of the intermediate arenium ion. Post-reaction purification involves sodium bisulfite washes and vacuum distillation, yielding 93% purity.

Table 1: Bromination Conditions for 3'-Methoxybiphenyl

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (18% w/w) |

| Solvent | Dichloroethane |

| Temperature | 62°C |

| Reaction Time | 4.5 hours |

| Yield | 70% (conversion) |

Methoxy Group Introduction via Nucleophilic Substitution

Methoxylation precedes bromination in alternative routes. A modified Ullmann coupling attaches a methoxy group to 3-bromobiphenyl using copper(I) oxide (Cu₂O) and sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C. This method achieves 88% yield, with the methoxy group stabilizing the intermediate for subsequent bromination.

Suzuki-Miyaura Cross-Coupling for Biphenyl Framework Assembly

Boronic Acid Synthesis and Coupling

The biphenyl backbone is constructed via Suzuki-Miyaura cross-coupling between 3-bromo-4-methoxyphenylboronic acid and methyl 3-iodobenzoate. Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) catalyzes the reaction in a degassed toluene/ethanol/water (4:1:1) mixture at 85°C for 12 hours. The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, achieving 91% overall yield (Fig. 1).

Reaction Scheme:

-

Coupling:

-

Hydrolysis:

Catalyst and Solvent Optimization

Replacing Pd(PPh₃)₄ with palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) reduces costs without compromising yield (89%). Solvent screening reveals that dimethyl ether (DME) enhances coupling efficiency compared to toluene, reducing reaction time to 8 hours.

Multi-Step Synthesis via Acetylation and Oxidation

Friedel-Crafts Acetylation

A three-step synthesis from biphenyl involves:

-

Friedel-Crafts acetylation of 3-methoxybiphenyl with acetyl chloride (AcCl) and AlCl₃ in dichloroethane at 0°C, yielding 4'-acetyl-3'-methoxybiphenyl (65% yield).

-

Bromination at the acetylated ring’s para position using bromine (Br₂) in dioxane/water.

-

Oxidation of the acetyl group to carboxylic acid with potassium permanganate (KMnO₄) in acidic aqueous conditions, achieving 87% yield.

Critical Analysis:

-

Advantages: High regioselectivity due to the acetyl group’s directing effects.

-

Limitations: Multi-step purification (column chromatography, recrystallization) lowers overall throughput.

Industrial-Scale Production and Purification

Continuous Flow Bromination

Adapting methods from CN101376619A, a continuous flow reactor brominates 3'-methoxybiphenyl with Br₂ and Cl₂ at 60°C, achieving 95% conversion. Automated systems minimize byproducts like dibrominated isomers (<2%), with inline HPLC monitoring ensuring consistency.

Crystallization and Drying

Crude product is recrystallized from ethanol/heptane (3:1), yielding needle-like crystals with 99.5% purity (melting point: 154–156°C). Vacuum drying at 50°C prevents decarboxylation, a common side reaction above 70°C.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 4H), 3.91 (s, 3H, OCH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O methoxy).

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Bromo-3’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol or aldehyde derivatives.

Applications De Recherche Scientifique

4’-Bromo-3’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mécanisme D'action

The mechanism of action of 4’-Bromo-3’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

The following section compares 4'-bromo-3'-methoxybiphenyl-3-carboxylic acid with structurally analogous biphenyl carboxylic acids, focusing on substituent positions, functional groups, and physicochemical properties.

Structural Analogs: Positional Isomers

Key Observations :

- Positional isomers (e.g., bromine/methoxy swap) exhibit identical molecular weights but distinct electronic and steric profiles due to substituent orientation.

Functional Group Variations

Key Observations :

- Additional substituents (e.g., fluorine, methyl) in 4'-bromo-3',4-difluoro-2,6-dimethylbiphenyl introduce steric hindrance and electron-withdrawing effects, which may influence reactivity in cross-coupling reactions .

Physicochemical Properties

Key Observations :

Activité Biologique

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid is an organic compound characterized by its unique structural features, which include a bromine atom and a methoxy group attached to a biphenyl backbone. Its molecular formula is C14H11BrO3, and it has garnered attention for its potential biological activities, particularly in medicinal and biochemical research. This article delves into the biological activity of this compound, supported by relevant data and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Bromine atom at the 4' position

- Methoxy group at the 3' position

- Carboxylic acid group at the 3 position

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory activity

The following sections will explore these activities in detail.

Antimicrobial Activity

Studies have shown that derivatives of biphenyl compounds can possess significant antimicrobial properties. The presence of halogens like bromine enhances the ability of these compounds to disrupt microbial membranes or inhibit essential enzymatic functions in pathogens.

Case Study:

In a study investigating various biphenyl derivatives, including this compound, it was found that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Effects

The anticancer potential of this compound has been explored in several preclinical studies. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

Research Findings:

- Mechanism of Action: The compound appears to inhibit the growth of cancer cells by inducing oxidative stress and activating apoptotic pathways .

- Cell Lines Tested: Studies have utilized various cancer cell lines, including breast and colon cancer models, demonstrating dose-dependent inhibition of cell proliferation .

Anti-inflammatory Activity

Inflammation is a critical component in many chronic diseases, including cancer and cardiovascular diseases. Compounds that can modulate inflammatory responses are of significant interest in therapeutic development.

Research Insights:

this compound has been reported to reduce pro-inflammatory cytokine production in vitro. This suggests its potential utility in treating inflammatory conditions .

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 4'-Bromo-3'-hydroxybiphenyl-3-carboxylic acid | Low | Moderate | High |

| 4'-Bromo-3'-methylbiphenyl-3-carboxylic acid | High | Low | Moderate |

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. These interactions may involve:

Q & A

Basic Question: What are reliable synthetic routes for 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid?

Methodological Answer:

A common approach involves Suzuki-Miyaura cross-coupling to construct the biphenyl scaffold. For example:

- Step 1: Start with 3-bromo-4-methoxybenzeneboronic acid and 3-carboxyphenylboronic acid.

- Step 2: Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF/H₂O solvent, 80°C, 12h) to achieve coupling .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .

Key Challenges: Competing debromination or methoxy group cleavage under harsh conditions.

Basic Question: How to characterize this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy:

- Mass Spectrometry (HRMS):

Advanced Question: How to resolve contradictions in regioselectivity during functionalization of the biphenyl core?

Methodological Answer:

Conflicting regioselectivity (e.g., bromination at C-4' vs. C-5') can arise from steric or electronic factors:

- Computational Modeling: Use DFT (e.g., Gaussian 09) to calculate electron density maps and predict reactive sites. For example, the bromine atom’s electron-withdrawing effect directs electrophilic substitution to the para position .

- Experimental Validation: Compare outcomes under varying conditions (e.g., Lewis acid catalysts like FeCl₃ vs. Br₂ in AcOH) to isolate dominant factors .

Advanced Question: How to optimize reaction yields when introducing the methoxy group post-synthesis?

Methodological Answer:

- Protection/Deprotection Strategy:

- Yield Optimization: Monitor intermediates by TLC and adjust stoichiometry (e.g., 1.2 eq NaOMe) to minimize unreacted starting material .

Advanced Question: How to address discrepancies in crystallographic data for derivatives of this compound?

Methodological Answer:

Conflicting crystal structures may arise from polymorphism or solvent effects:

- X-ray Crystallography: Recrystallize from multiple solvents (e.g., EtOAc vs. DCM/hexane) to isolate distinct polymorphs.

- Thermal Analysis (DSC/TGA): Compare melting points and decomposition profiles to identify stable forms .

- Reference Validation: Cross-check with Cambridge Structural Database (CSD) entries for analogous biphenylcarboxylic acids .

Basic Question: What are standard protocols for stability testing of this compound under laboratory conditions?

Methodological Answer:

- Accelerated Degradation Studies:

- Light Sensitivity: Expose to UV (254 nm) for 24h; monitor decomposition via HPLC.

- Thermal Stability: Heat at 40°C, 60°C, and 80°C for 7 days; assess purity loss .

- Storage Recommendations: Store under inert atmosphere (N₂) at –20°C in amber vials to prevent bromine loss or oxidation .

Advanced Question: How to design a SAR study for this compound derivatives?

Methodological Answer:

- Structural Modifications:

- Replace bromine with Cl, F, or I to assess halogen-dependent bioactivity.

- Vary methoxy position (e.g., 2'-methoxy vs. 4'-methoxy) to study steric effects .

- Biological Assays:

Advanced Question: How to troubleshoot low yields in cross-coupling reactions involving this compound?

Methodological Answer:

Low yields (<50%) often stem from catalyst poisoning or boronic acid impurities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.